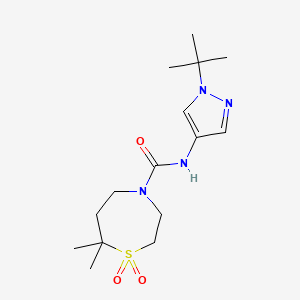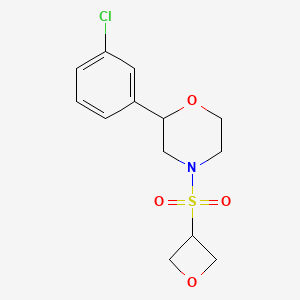
4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the fourth position of the pyridine ring, an amine group at the second position, and a tert-butylsulfonylethyl group attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine typically involves multiple steps. One common method includes the bromination of pyridin-2-amine followed by the introduction of the tert-butylsulfonylethyl group. The bromination can be achieved using bromine or N-bromosuccinimide in the presence of a suitable solvent like acetic acid or dichloromethane. The tert-butylsulfonylethyl group can be introduced through a nucleophilic substitution reaction using tert-butylsulfonyl chloride and a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques like recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The tert-butylsulfonylethyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride, potassium tert-butoxide, or lithium diisopropylamide can be used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the tert-butylsulfonylethyl group can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-N-(2-methylsulfonylethyl)pyridin-2-amine
- 4-chloro-N-(2-tert-butylsulfonylethyl)pyridin-2-amine
- 4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-3-amine
Uniqueness
4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine is unique due to the specific positioning of the bromine atom and the tert-butylsulfonylethyl group. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
IUPAC Name |
4-bromo-N-(2-tert-butylsulfonylethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2O2S/c1-11(2,3)17(15,16)7-6-14-10-8-9(12)4-5-13-10/h4-5,8H,6-7H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODIXLLVWBMONM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)CCNC1=NC=CC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-3-[2-(1H-pyrazol-4-yl)ethyl]urea](/img/structure/B7448952.png)
![2-(2-Spiro[3,5-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-4-ylethoxy)acetic acid](/img/structure/B7448954.png)
![2-[[3-(Dimethylamino)cyclobutyl]methylsulfamoyl]-4-methoxybenzoic acid](/img/structure/B7448957.png)
![2-[1-[(1-Methyl-2,3-dihydroindol-6-yl)sulfonyl]piperidin-3-yl]acetic acid](/img/structure/B7448958.png)

![4-[Cyclohexyl(2-hydroxypropyl)sulfamoyl]benzoic acid](/img/structure/B7448986.png)
![(1S,3R)-2,2-dimethyl-3-[1-[(3-propan-2-yloxyphenyl)carbamoylamino]ethyl]cyclobutane-1-carboxylic acid](/img/structure/B7449016.png)
![N-[[1-(1,1-dioxo-1,4-thiazinane-4-carbonyl)piperidin-3-yl]methyl]-2-methylpropanamide](/img/structure/B7449021.png)
![3-methylsulfonyl-N-[2-(3,3,4-trimethylpiperazin-1-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7449027.png)
![2-tert-butyl-4-methyl-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7449036.png)
![Piperidin-1-yl-[6-([1,2,4]triazolo[4,3-a]pyridin-5-yl)-6-azaspiro[2.5]octan-2-yl]methanone](/img/structure/B7449051.png)
![1-[1-[(5,5,7,7-Tetramethyl-4,6-dihydro-1,3-benzothiazol-2-yl)methyl]triazol-4-yl]propan-2-ol](/img/structure/B7449052.png)

![1-[[1-[(1S)-1-(4-fluoro-2-methylphenyl)ethyl]triazol-4-yl]methyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7449063.png)
